N-(3,4-dimethylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic compound that incorporates a thiophene ring, a fluorobenzamide group, and a dimethylphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of N-(3,4-DIMETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorobenzamide Group: This step involves the reaction of 4-fluorobenzoic acid with appropriate reagents to form the fluorobenzamide group.
Coupling with the Dimethylphenyl Group: The final step involves coupling the thiophene and fluorobenzamide intermediates with the 3,4-dimethylphenyl group under suitable conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(3,4-DIMETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the carbonyl group in the benzamide moiety.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the thiophene and phenyl rings, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound may be explored for similar therapeutic applications.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The thiophene ring may interact with enzymes or receptors, modulating their activity. The fluorobenzamide group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the compound’s application.
Comparison with Similar Compounds
N-(3,4-DIMETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of N-(3,4-DIMETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C20H18FNOS |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18FNOS/c1-14-5-10-18(12-15(14)2)22(13-19-4-3-11-24-19)20(23)16-6-8-17(21)9-7-16/h3-12H,13H2,1-2H3 |
InChI Key |
UOJFLGLEAJNVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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